molecular formula C11H13BN2O3 B13473960 (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid

(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid

Cat. No.: B13473960
M. Wt: 232.05 g/mol
InChI Key: NGJPSOCKXCGIMY-UHFFFAOYSA-N
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Description

(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid is a compound that features both an imidazole ring and a boronic acid group The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . This method is mild and allows for the inclusion of various functional groups.

This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the reaction can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis . Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the reproducibility and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Imidazolines.

    Substitution: Various aryl-substituted products depending on the coupling partner used.

Scientific Research Applications

(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity of the compound to its target .

Comparison with Similar Compounds

Similar Compounds

    (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid: Contains both an imidazole ring and a boronic acid group.

    (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronate esters: Similar structure but with boronate ester groups instead of boronic acid.

    (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)borates: Similar structure but with borate groups instead of boronic acid.

Uniqueness

The uniqueness of this compound lies in its combination of an imidazole ring and a boronic acid group. This combination allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[3-(2-imidazol-1-ylethoxy)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c15-12(16)10-2-1-3-11(8-10)17-7-6-14-5-4-13-9-14/h1-5,8-9,15-16H,6-7H2

InChI Key

NGJPSOCKXCGIMY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2C=CN=C2)(O)O

Origin of Product

United States

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